molecular formula C16H15BrN2O3 B14764487 Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate

Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate

Cat. No.: B14764487
M. Wt: 363.21 g/mol
InChI Key: USOOVOQLELAINT-UHFFFAOYSA-N
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Description

Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is particularly interesting due to its unique structure, which includes a bromophenyl group and a carbamoyl amino group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate typically involves a multi-step process. One common method is the reaction of 3-bromobenzoic acid with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a corresponding phenol derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl amino group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Lacks the bromophenyl and carbamoyl amino groups, making it less reactive.

    3-Bromobenzoic acid: Contains the bromophenyl group but lacks the ester and carbamoyl amino groups.

    Ethyl 3-aminobenzoate: Contains the ester and amino groups but lacks the bromophenyl group.

Uniqueness

Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate is unique due to the presence of both the bromophenyl and carbamoyl amino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

ethyl 3-[(3-bromophenyl)carbamoylamino]benzoate

InChI

InChI=1S/C16H15BrN2O3/c1-2-22-15(20)11-5-3-7-13(9-11)18-16(21)19-14-8-4-6-12(17)10-14/h3-10H,2H2,1H3,(H2,18,19,21)

InChI Key

USOOVOQLELAINT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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